5-Methylspiro[indoline-3,4'-piperidine]
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Overview
Description
5-Methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its presence in various natural products and synthetic molecules with notable biological activities, particularly in the field of pharmacology and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method includes the reaction of 1’-methylspiro[indoline-3,4’-piperidine] with benzenesulfonyl chloride under alkaline conditions to obtain its derivatives . Another approach involves the use of tert-butyl 5-methylspiro[indoline-3,4’-piperidine]-1-carboxylate as a reactant in the preparation of bicyclic heteroaromatic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include benzenesulfonyl chloride for sulfonylation reactions under alkaline conditions . Other reagents may include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzenesulfonyl chloride produces sulfonylated derivatives .
Scientific Research Applications
5-Methylspiro[indoline-3,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules.
Medicine: Its derivatives have shown potential as anti-tumor agents.
Mechanism of Action
The mechanism of action of 5-Methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that its derivatives can bind to proteins such as CDK, c-Met, and EGFR, indicating potential pathways for its anti-tumor effects . The binding energies of these interactions suggest strong affinity and appropriate binding poses, which encourage further evaluation in kinase experiments .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride
- 7-Methylspiro[chromene-2,4’-piperidine] hydrochloride
- 6-Methylspiro[chromene-2,4’-piperidine] hydrochloride
Uniqueness
5-Methylspiro[indoline-3,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct biological activities and chemical reactivity. Its derivatives have shown significant antiproliferative activities, particularly against BEL-7402 cell lines, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-2-3-12-11(8-10)13(9-15-12)4-6-14-7-5-13/h2-3,8,14-15H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWECUYOWNPNWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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